An In-depth Technical Guide to the Basic Properties of 6-(Methylamino)pyridazine-3-carboxylic Acid
An In-depth Technical Guide to the Basic Properties of 6-(Methylamino)pyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 6-(Methylamino)pyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a recognized pharmacophore, and understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1] This document will delve into the structural features influencing the basicity of 6-(Methylamino)pyridazine-3-carboxylic acid, and provide detailed, field-proven protocols for the experimental determination of its acid dissociation constant (pKa) using potentiometric titration and UV-Vis spectroscopy. The causality behind experimental choices is explained to ensure a self-validating system for characterization.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research. The pyridazine ring system is present in several approved drugs and numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1] The unique physicochemical properties of the pyridazine ring, such as its weak basicity and high dipole moment, contribute to its utility in molecular recognition and drug-target interactions.
The title compound, 6-(Methylamino)pyridazine-3-carboxylic acid, incorporates three key functional groups that will dictate its behavior in biological systems: the pyridazine core, a basic methylamino group, and an acidic carboxylic acid group. The interplay of these groups determines the molecule's ionization state at physiological pH, which in turn governs critical drug-like properties such as solubility, permeability, and protein binding. Therefore, a thorough characterization of its basic properties is a foundational step in its development as a potential drug candidate.
Physicochemical Properties and Predicted Basicity
While specific experimental data for 6-(Methylamino)pyridazine-3-carboxylic acid is not extensively available in the public domain, we can infer its properties based on its structure and data from closely related analogs.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇N₃O₂ | - |
| Molecular Weight | 153.14 g/mol | - |
| Appearance | Expected to be a solid | - |
| pKa | Not experimentally determined in literature. | - |
| pKa of Analog (6-Aminopyridine-3-carboxylic acid) | 2.86 | [2] |
| pKa of Analog (6-Aminopyridine-3-carboxylic acid) | 3.81 | [3] |
Structural Considerations for Basicity:
The basicity of 6-(Methylamino)pyridazine-3-carboxylic acid is influenced by several factors:
-
Pyridazine Ring Nitrogens: The two adjacent nitrogen atoms in the pyridazine ring are weakly basic due to the sp² hybridization of their lone pair of electrons and the inductive electron-withdrawing effect of the second nitrogen atom. The pKa of the parent pyridazine is approximately 2.3.[4]
-
Methylamino Group: The methylamino group at the 6-position is a key contributor to the overall basicity. The nitrogen atom's lone pair is available for protonation. The electron-donating nature of the methyl group slightly increases the basicity of the amino nitrogen compared to an unsubstituted amino group.
-
Carboxylic Acid Group: The carboxylic acid at the 3-position is an acidic functional group and will exist in its deprotonated, carboxylate form at physiological pH. Its presence will influence the overall charge of the molecule at different pH values.
Due to the presence of both acidic and basic centers, 6-(Methylamino)pyridazine-3-carboxylic acid is an amphoteric molecule. It will have at least two pKa values: one for the deprotonation of the carboxylic acid (likely in the range of 3-5) and one for the protonation of the most basic nitrogen atom (either on the pyridazine ring or the exocyclic amino group). The pKa of the closely related 6-aminopyridine-3-carboxylic acid is reported to be around 2.86 to 3.81, which corresponds to the protonation of the pyridine nitrogen.[2][3] We can anticipate a similar pKa for the pyridazine ring nitrogen in our target molecule, and a higher pKa associated with the methylamino group.
Caption: Protonation equilibria of 6-(Methylamino)pyridazine-3-carboxylic Acid.
Experimental Determination of pKa
The ionization constant (pKa) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5] Accurate experimental determination of pKa is therefore essential. Two robust methods for this are potentiometric titration and UV-Vis spectroscopy.
Protocol 1: pKa Determination by Potentiometric Titration
This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH.[6] The pKa can be determined from the midpoint of the buffer region in the titration curve.[7]
Causality Behind Experimental Choices:
-
Choice of Titrant: Since the molecule has both acidic and basic groups, a two-part titration is ideal. Starting at a low pH and titrating with a strong base (e.g., NaOH) will allow for the determination of the carboxylic acid pKa. Starting at a high pH and titrating with a strong acid (e.g., HCl) will reveal the pKa of the basic nitrogen centers.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial to minimize changes in the activity coefficients of the ions in solution, which can affect the accuracy of the pH measurements.[7]
-
Co-solvent: If the compound has low aqueous solubility, a co-solvent like methanol can be used. However, it is important to note that this will yield an apparent pKa (pKa') specific to that solvent mixture.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of NaOH and a standardized 0.1 M solution of HCl.
-
Prepare a 0.15 M solution of KCl to maintain constant ionic strength.[7]
-
Accurately weigh and dissolve a sample of 6-(Methylamino)pyridazine-3-carboxylic acid to create a solution of known concentration (e.g., 1 mM) in the 0.15 M KCl solution.[8]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place a known volume of the analyte solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.[8]
-
-
Titration Procedure (Titration with Base):
-
Adjust the initial pH of the analyte solution to ~2.0 with a small amount of 0.1 M HCl.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.0.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to determine the equivalence points, which appear as peaks.
-
The pKa is equal to the pH at the half-equivalence point. For a diprotic substance, pKa1 will be at the first half-equivalence point and pKa2 at the second.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: pKa Determination by UV-Vis Spectroscopy
This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum as a function of pH.[5][9] It is particularly useful for compounds with low solubility or when only small amounts of sample are available.[6]
Causality Behind Experimental Choices:
-
Buffer System: A series of buffers covering a wide pH range (e.g., pH 2 to 12) is required to observe the full spectral transition between the protonated and deprotonated forms of the molecule.
-
Wavelength Selection: The analysis is performed at a wavelength where the difference in absorbance between the ionized and unionized species is maximal, which increases the sensitivity of the measurement.
-
Constant Analyte Concentration: It is critical to maintain a constant total concentration of the analyte across all buffer solutions to ensure that changes in absorbance are solely due to changes in pH.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering the desired pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments).
-
Prepare a concentrated stock solution of 6-(Methylamino)pyridazine-3-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).
-
-
Sample Preparation for Measurement:
-
In a series of cuvettes (or a 96-well UV-transparent plate), add a fixed volume of each buffer solution.
-
Add a small, identical aliquot of the analyte stock solution to each cuvette/well to achieve the same final concentration. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the pKa.[5]
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample against a corresponding buffer blank.
-
Identify the wavelengths of maximum absorbance difference between the acidic and basic forms of the molecule.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength versus the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The pKa is the pH at the inflection point of the curve.
-
Caption: Workflow for pKa determination by UV-Vis spectroscopy.
Conclusion
6-(Methylamino)pyridazine-3-carboxylic acid is a molecule with significant potential in drug discovery due to its pyridazine core. A comprehensive understanding of its basic properties, particularly its pKa values, is fundamental for its rational development. This guide has outlined the structural features that govern its basicity and provided detailed, robust protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectroscopy. By following these self-validating methodologies, researchers can obtain the critical physicochemical data needed to advance the study of this and other promising heterocyclic compounds.
References
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]
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Toma, J. J., & Salih, E. T. (2014). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 91(10), 1737-1742. [Link]
- Roccatano, D., Sulpizi, M., & Viani, F. (2006). Theoretical pKa calculations of substituted pyridines. International Journal of Quantum Chemistry, 106(10), 2244-2252.
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Rossignol, J., Pirot, F., & Falson, F. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 804-807. [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2). Retrieved from [Link]
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Konno, S., Sagi, M., Siga, F., & Yamanaka, H. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. Heterocycles, 34(2), 219. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ResearchGate. (2020). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 6-Aminopyridine-3-carboxylic Acid | CAS 5350-96-9. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-849. [Link]
- International Journal of Pharmaceutical and Medicinal Research. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. 4(1), 1-11.
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PubMed. (1996). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach. Journal of Computer-Aided Molecular Design, 10(3), 249-260. [Link]
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ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Scribd. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
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